molecular formula C21H19ClFN5OS B2806361 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-05-7

5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2806361
CAS No.: 868220-05-7
M. Wt: 443.93
InChI Key: BTVCLKPHFDLOFP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely belonging to the class of triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions. For example, a related compound was synthesized in six steps starting from 4-chlorobenzoic acid . The process involved esterification, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of novel compounds within this chemical class involves complex chemical reactions leading to derivatives with potential antimicrobial, anti-inflammatory, and other biological activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding some compounds with good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, Kariuki, Abdel-Wahab, and El‐Hiti (2021) focused on the synthesis and structural characterization of isostructural compounds, revealing their planar structures apart from specific groups oriented roughly perpendicular to the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial and Antifungal Activities

Several studies have synthesized compounds within this class to evaluate their antimicrobial and antifungal activities. The synthesis of derivatives has led to the discovery of compounds with significant activities against various microorganisms. For instance, Demirbaş et al. (2010) synthesized 1,2,4-triazole-3-one derivatives and screened them for their antimicrobial activities, identifying compounds with good to moderate activity against certain bacterial strains (Demirbaş, Sahin, Demirbas, Karaoglu, & Bektaş, 2010).

Anti-inflammatory and Analgesic Properties

The search for new anti-inflammatory and analgesic agents has also led to the synthesis of compounds within this class. Tozkoparan et al. (2004) synthesized a series of derivatives and assessed their anti-inflammatory and analgesic activities, finding that some compounds exhibited significant activity without inducing gastric lesions (Tozkoparan, Gökhan, Kuepeli, Yeşilada, & Ertan, 2004).

Molecular Docking and Anticancer Activity

Advanced studies involve molecular docking to understand the interaction between synthesized compounds and biological targets. Karayel (2021) conducted a detailed study on the tautomeric properties, conformations, and the mechanism behind the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, showing how these compounds interact with the EGFR binding pocket, indicating potential anti-cancer activity (Karayel, 2021).

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN5OS/c22-15-4-2-6-17(12-15)26-7-9-27(10-8-26)18(14-3-1-5-16(23)11-14)19-20(29)28-21(30-19)24-13-25-28/h1-6,11-13,18,29H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVCLKPHFDLOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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